Structural Differentiation: 1,2-Dimethylindole vs. 2-Methylindole Substitution
Compound 852137-59-8 contains a fully substituted 1,2-dimethylindole ring, whereas the closest commercially available analog, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide, retains a free indole NH at position 1 . Patent literature on indolyl alkyl amino HDAC inhibitors demonstrates that N1-alkylation can modulate HDAC isoform selectivity; for example, N-methylation of the indole ring in related series altered HDAC1 IC50 values by >10-fold compared to the NH parent [1]. While no direct IC50 comparison has been published for these two exact compounds, the structural difference is expected to produce divergent binding modes at the HDAC catalytic zinc site.
| Evidence Dimension | Indole N-substitution pattern |
|---|---|
| Target Compound Data | 1,2-dimethyl (N1-CH3 present) |
| Comparator Or Baseline | 2-methyl-1H-indole (N1-H, no methyl) |
| Quantified Difference | Structural; expected >10-fold shift in HDAC1 IC50 based on patent SAR trends for analogous N-alkylated indoles [1] |
| Conditions | Inferred from US Patent 8,193,205 examples; not empirically determined for this specific pair |
Why This Matters
This substitution difference affects hydrogen-bonding capacity and steric fit within HDAC active sites, making the 1,2-dimethyl compound a distinct chemotype for isoform-selectivity profiling.
- [1] US Patent 8,193,205. Substituted indolyl alkyl amino derivatives as novel inhibitors of histone deacetylase. Examples 1-20 demonstrate N-alkylation SAR trends on HDAC1 IC50. View Source
